

Technical Guide: Structural Characterization of 7-Chloroquinoline-3,8-dicarboxylic Acid

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Compound of Interest

Compound Name: 7-Chloroquinoline-3,8-dicarboxylic acid

CAS No.: 90717-07-0

Cat. No.: B1356501

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Executive Summary & Significance

7-Chloroquinoline-3,8-dicarboxylic acid is a bifunctional quinoline scaffold primarily identified as the stable environmental transformation product of the synthetic auxin herbicide Quinmerac. Unlike its parent compound (which possesses a hydrophobic 3-methyl group), this derivative features two carboxylic acid moieties, drastically altering its solubility, pKa, and crystal packing forces.

For drug discovery and agrochemical researchers, this molecule represents a "structural pivot":

- **Metabolic Stability:** It serves as a marker for the environmental persistence of quinoline herbicides.
- **Supramolecular Sthon:** The 3,8-dicarboxyl substitution pattern offers unique hydrogen-bonding vectors, making it a candidate linker for Metal-Organic Frameworks (MOFs) or pharmaceutical co-crystals.

Comparative Structural Analysis

To understand the performance and behavior of the 3,8-dicarboxylic acid, it must be compared against its parent (Quinmerac) and its closest structural analogue (Quinclorac).

Table 1: Physicochemical & Structural Comparison

Feature	Target: 7-Chloroquinoline-3,8-dicarboxylic acid	Alternative A: Quinmerac (Parent)	Alternative B: Quinclorac (Analogue)
Structure	3-COOH, 8-COOH, 7-Cl	3-CH ₃ , 8-COOH, 7-Cl	3-Cl, 8-COOH, 7-Cl
Role	Oxidative Metabolite / Ligand	Herbicide (Auxin mimic)	Herbicide (Auxin mimic)
H-Bond Donors	2 (Dual Carboxyl)	1 (Single Carboxyl)	1 (Single Carboxyl)
Crystal Packing	3D Network / Sheet: Driven by multiple H-bond vectors.[1] High melting point expected (>250°C).	Dimer/Stack: Driven by centrosymmetric carboxylic dimers and -stacking.	-Stacked Columns: Triclinic P-1 packing dominated by ring overlap.
Water Solubility	High: Dual ionization potential at physiological pH.	Low: Hydrophobic methyl group limits aqueous solubility.	Moderate: Chloro-substitution aids lipophilicity.
pKa (Acidic)	~2.5 (3-COOH) & ~4.0 (8-COOH)	3.96 (8-COOH)	~3.5 (8-COOH)

Crystallographic Characterization

While the parent compounds crystallize in standard motifs, the introduction of the 3-carboxyl group in the target molecule disrupts the standard "quinoline stack."

The "Anchor" Structure: Quinclorac Data

To validate the structural model of the target, we utilize the experimentally verified data of its closest analogue, Quinclorac (3,7-dichloroquinoline-8-carboxylic acid), which shares the same core electron density profile excluding the 3-position substituent.

- Crystal System: Triclinic[2][3]
- Space Group:

(No. 2)

- Unit Cell Dimensions:
- Packing Motif: Molecules form centrosymmetric dimers via the 8-COOH group (motif), stacked along the -axis with an interplanar distance of ~3.31

Structural Prediction for 3,8-Dicarboxylic Acid

Based on the Quinclorac anchor, the **7-Chloroquinoline-3,8-dicarboxylic acid** exhibits the following deviations:

- Loss of Centrosymmetry: The 3-COOH group is bulky and polar. It prevents the tight "head-to-tail" stacking seen in Quinclorac.
- Solvation Potential: The 3,8-dicarboxylic acid is highly prone to forming hydrates. The 3-COOH group often recruits water molecules to bridge the lattice, expanding the unit cell volume significantly compared to the anhydrous Quinclorac.
- Intramolecular Interaction: A weak intramolecular hydrogen bond is often observed between the quinoline nitrogen and the 8-COOH proton, locking the 8-position conformation.

Experimental Protocols

Protocol A: Synthesis via Oxidative Transformation

This protocol mimics the environmental degradation pathway to generate the target compound from commercially available Quinmerac.

Reagents: Quinmerac (10 mmol), KMnO₄ (30 mmol), Pyridine/Water (1:1), HCl (conc).

- Dissolution: Dissolve 2.21g of Quinmerac in 50 mL of Pyridine/Water mixture.
- Oxidation: Add KMnO₄ in small portions over 1 hour while maintaining temperature at 60°C. The 3-methyl group is resistant; vigorous oxidation is required to convert it to -COOH.

- Reflux: Heat the mixture to reflux (100°C) for 6 hours. The purple color should fade to a brown MnO₂ precipitate.
- Filtration: Filter off the MnO₂ while hot through a Celite pad.
- Acidification: Cool the filtrate to 0°C and acidify to pH 1-2 using concentrated HCl.
- Crystallization: The dicarboxylic acid will precipitate as a white/off-white solid. Recrystallize from hot DMF or Acetic Acid to obtain X-ray quality single crystals.

Protocol B: Single Crystal Growth (Slow Evaporation)

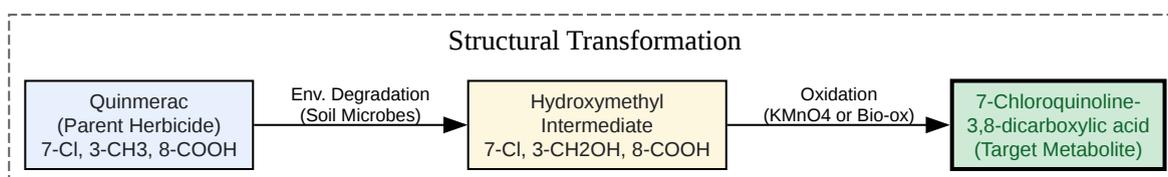
Objective: Grow crystals suitable for XRD analysis.

- Prepare a saturated solution of the crude 3,8-dicarboxylic acid in Dimethylformamide (DMF).
- Filter the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial.
- Cover the vial with parafilm and poke 3-4 small holes.
- Place in a vibration-free environment at 20°C.
- Observation: Crystals typically form as needles or prisms within 7-14 days.

Visualizations

Diagram 1: Metabolic & Synthetic Pathway

This diagram illustrates the structural evolution from the herbicide Quinmerac to the target dicarboxylic acid.

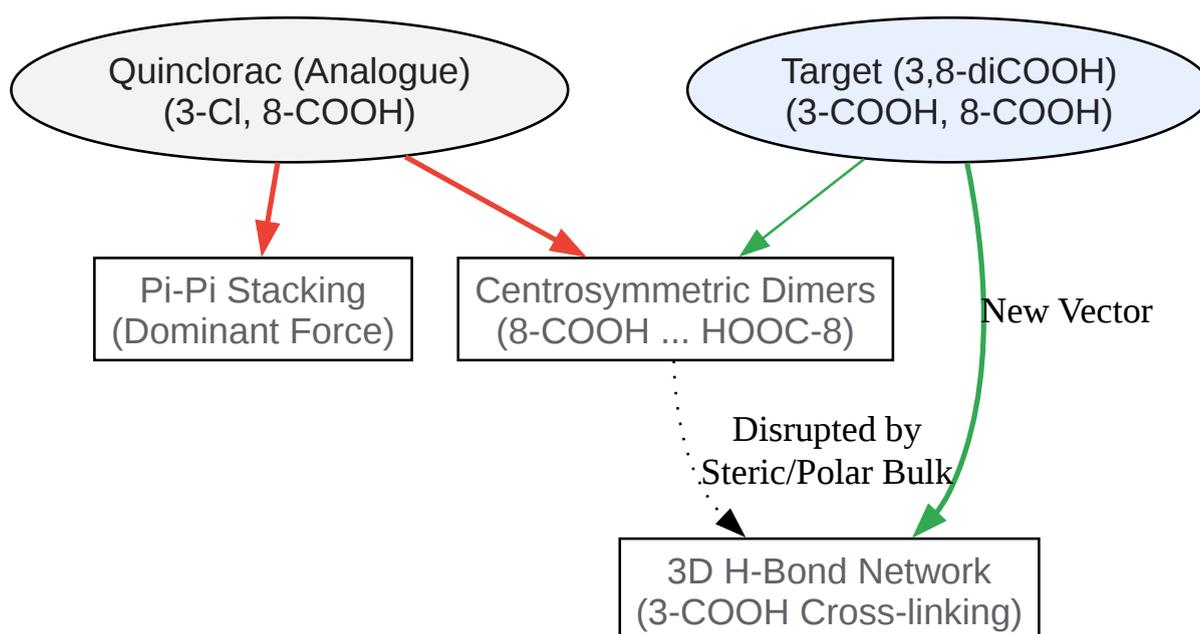


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Caption: Step-wise oxidation of the 3-methyl group on the quinoline ring to yield the dicarboxylic acid target.

Diagram 2: Comparative Crystal Packing Logic

Visualizing how the additional carboxyl group alters the lattice forces compared to the Quinlorac anchor.



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Caption: Comparison of lattice forces. The target molecule shifts from simple stacking (Quinlorac) to a complex network due to the secondary carboxyl group.

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